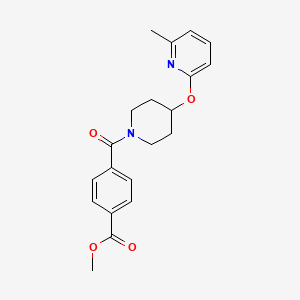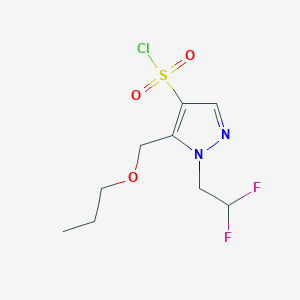
3-(ジメトキシメチル)ピリジン-4-ボロン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-(Dimethoxymethyl)pyridin-4-yl)boronic acid” is a chemical compound with the CAS Number: 2377605-93-9. It has a molecular weight of 197 and its IUPAC name is (3-(dimethoxymethyl)pyridin-4-yl)boronic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H12BNO4/c1-13-8(14-2)6-5-10-4-3-7(6)9(11)12/h3-5,8,11-12H,1-2H3 . This indicates that the compound contains carbon ©, hydrogen (H), boron (B), nitrogen (N), and oxygen (O) atoms.Chemical Reactions Analysis
While specific reactions involving this compound are not detailed in the available resources, boronic acids are known to be involved in various types of coupling reactions, such as the Suzuki-Miyaura cross-coupling .科学的研究の応用
鈴木・宮浦カップリング
この化合物は、鈴木・宮浦カップリング反応の試薬として使用されます . 鈴木・宮浦カップリングは、炭素-炭素結合を形成するために使用されるパラジウム触媒クロスカップリング反応の一種です . 反応条件は穏やかで官能基に対して許容的であるため、化学合成に広く適用されています .
配位子フリーパラジウム触媒鈴木カップリング
この化合物は、マイクロ波照射下で配位子フリーパラジウム触媒鈴木カップリング反応に使用できます . この方法は、反応の効率と速度を潜在的に向上させる可能性があります .
HIV-1プロテアーゼ阻害剤の調製
このボロン酸誘導体は、HIV-1プロテアーゼ阻害剤の調製に使用できます . これらの阻害剤は、ウイルスが成熟して感染性になるのを防ぐことができるため、HIVの潜在的な治療薬です .
がん治療薬の開発
この化合物は、PDK1やタンパク質キナーゼCK2阻害剤などの潜在的ながん治療薬の開発に使用できます . これらの阻害剤は、がん細胞の増殖と生存を促進するシグナル伝達経路を潜在的にブロックできます .
センシングアプリケーション
この化合物を含むボロン酸は、ジオールや強いルイス塩基と相互作用することができ、さまざまなセンシングアプリケーションで有用です . これらのアプリケーションは、均一なアッセイまたは不均一な検出にすることができます .
生物学的ラベリングとタンパク質操作
ボロン酸とジオールの相互作用により、生物学的ラベリング、タンパク質操作、および修飾など、さまざまな分野での利用が可能になります . これは、タンパク質の機能と相互作用を研究するのに役立ちます .
分離技術
ボロン酸は分離技術に使用できます . たとえば、糖化分子の電気泳動に使用できます .
インスリンの制御放出
Safety and Hazards
作用機序
Target of Action
Boronic acids, including pyridine boronic acids, are commonly used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis and drug discovery .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, the boronic acid acts as a nucleophile, transferring an organic group to a metal catalyst (typically palladium), a process known as transmetalation . The metal catalyst also undergoes oxidative addition with an electrophilic organic group, forming a new metal-carbon bond . The organic groups on the metal catalyst then undergo reductive elimination, forming a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is a key step in many synthetic pathways, enabling the formation of complex organic molecules from simpler precursors . The exact biochemical pathways affected by 3-(Dimethoxymethyl)pyridine-4-boronic acid would depend on the specific context of its use.
Pharmacokinetics
Boronic acids are generally well-tolerated and environmentally benign . They are relatively stable and readily prepared, making them suitable for use in various chemical reactions .
Result of Action
The primary result of the action of 3-(Dimethoxymethyl)pyridine-4-boronic acid is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling . This can lead to the synthesis of complex organic molecules, which may have various biological effects depending on their structure.
Action Environment
The efficacy and stability of 3-(Dimethoxymethyl)pyridine-4-boronic acid, like other boronic acids, can be influenced by various environmental factors. For example, the Suzuki-Miyaura reaction conditions are exceptionally mild and tolerant of various functional groups .
特性
IUPAC Name |
[3-(dimethoxymethyl)pyridin-4-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO4/c1-13-8(14-2)6-5-10-4-3-7(6)9(11)12/h3-5,8,11-12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZQUICFXPLAAB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)C(OC)OC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluorophenyl)amino]acetamide](/img/structure/B2367050.png)
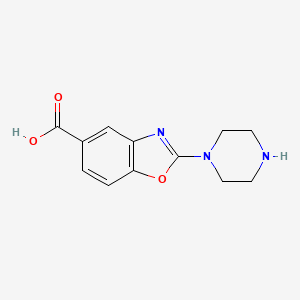
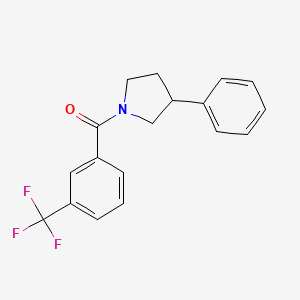
![9-(3-methoxyphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2367055.png)


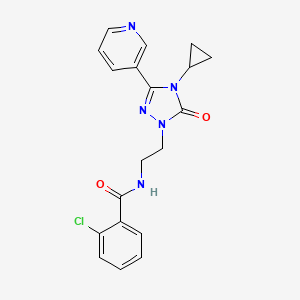



![2-((2-chlorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2367065.png)
